1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound that features both fluorine and nitro functional groups. The presence of these groups imparts unique chemical properties, making it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of 2-fluorophenol with 1-chloro-2-nitro-4-(trifluoromethyl)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions. For example, the trifluoromethyl group can undergo nucleophilic substitution reactions with strong nucleophiles like alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidative conditions.
Scientific Research Applications
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-(2-fluorophenoxy)-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a phenoxy group, leading to different chemical behavior and applications.
1-(2-fluorophenoxy)-2-nitrobenzene: Similar structure but without the trifluoromethyl group, affecting its overall stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of both fluorine and nitro groups.
Properties
IUPAC Name |
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFAAGBYOGMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.